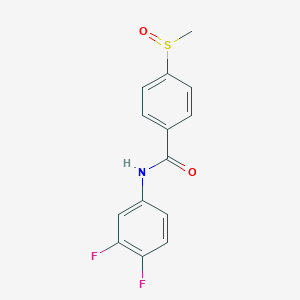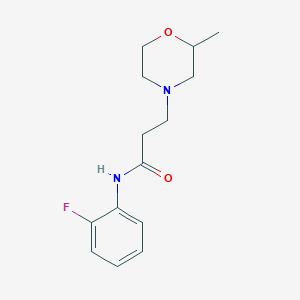![molecular formula C17H11ClN4O6 B7562776 [2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)
[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly referred to as CNQX and is a competitive antagonist of the ionotropic glutamate receptors.
作用機序
CNQX is a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. This results in the inhibition of neuronal activity and has been shown to have neuroprotective effects in various neurological disorders.
Biochemical and Physiological Effects:
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, CNQX has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
One of the main advantages of CNQX is its specificity for the AMPA receptors, which allows for the selective inhibition of excitatory neurotransmission. This makes it a valuable tool for investigating the role of glutamate receptors in various neurological disorders. However, one of the limitations of CNQX is its short half-life, which requires frequent dosing in experiments.
将来の方向性
There are several future directions for research on CNQX. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the investigation of the role of glutamate receptors in other physiological processes such as pain perception and addiction. Furthermore, the potential therapeutic applications of CNQX in neurological disorders such as epilepsy and Parkinson's disease warrant further investigation.
合成法
CNQX can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with ethyl oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2-diaminocyclohexane to form the phthalazine ring. The final step involves the esterification of the carboxylic acid with 2-oxoethyl chloride to form CNQX.
科学的研究の応用
CNQX has been extensively studied in the field of neuroscience due to its ability to block the ionotropic glutamate receptors. These receptors are responsible for the excitatory neurotransmission in the central nervous system and are involved in various physiological processes such as learning, memory, and synaptic plasticity. By blocking these receptors, CNQX has been used to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O6/c18-12-7-9(22(26)27)5-6-13(12)19-14(23)8-28-17(25)15-10-3-1-2-4-11(10)16(24)21-20-15/h1-7H,8H2,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVXRSJTFSUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)

![[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)
![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)
![{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)

![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
![2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B7562793.png)
![N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide](/img/structure/B7562808.png)
![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)